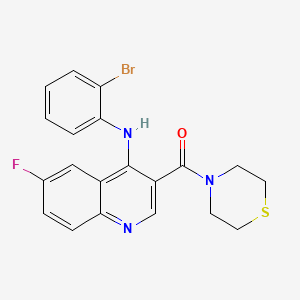

N-(2-BROMOPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives, involves confirming their molecular structures by physicochemical and spectral characteristics . The synthesized compounds were further evaluated for their in vitro antimicrobial activity and anticancer activity .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by physicochemical and spectral characteristics . For example, the compound “(2-Bromophenyl)(morpholino)methanone” has a molecular formula of C11H12BrNO2 .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compound “(2-Bromophenyl)(morpholino)methanone” has an average mass of 270.122 Da and a monoisotopic mass of 269.005127 Da .科学的研究の応用

Fluorescence Labeling and Analysis

One area of application involves the use of quinoline derivatives for fluorescence labeling and analysis. For example, research has developed methods for the high-performance liquid chromatography (HPLC) fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization, highlighting the potential of quinoline derivatives for enhancing the analysis of complex biological samples (Gatti et al., 2004). Similarly, novel stable fluorophores derived from quinoline compounds have been identified, showcasing strong fluorescence in a wide pH range, which could be beneficial for biomedical analysis and imaging applications (Hirano et al., 2004).

Anticancer and Antitumor Activity

Quinoline derivatives exhibit promising anticancer and antitumor activities. For instance, a study on the synthesis and antitumor activity of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated significant inhibition against several cancer cell lines (Zhi-hua Tang & W. Fu, 2018). This suggests that similar compounds, such as "(4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone," could be explored for their potential anticancer properties.

Antioxidant Properties

The synthesis and evaluation of antioxidant properties of quinoline and its derivatives, including those with bromination, have been researched. Compounds synthesized from quinoline derivatives have shown effective antioxidant power, indicating their potential use in preventing oxidative stress-related diseases (Çetinkaya et al., 2012).

Material Science and Polymer Applications

Quinoline derivatives have applications in material science, particularly in the development of novel materials with unique properties. For example, the synthesis of novel sulfonated poly(ether ether ketone) polymers incorporating quinoline units has been studied for their selectivity in direct methanol fuel cell applications, demonstrating the versatility of quinoline derivatives in enhancing material properties for specific technological applications (Hongtao Li et al., 2009).

作用機序

Mode of Action

Based on its structure, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the lack of identified targets, it is difficult to predict which pathways might be affected .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

将来の方向性

The future directions in the study of these types of compounds involve overcoming the challenges of microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer . Research is now focused towards new antimicrobial agents with expansion of bioactivity of existing drugs and also with novel targets so as to address the problem of resistance .

特性

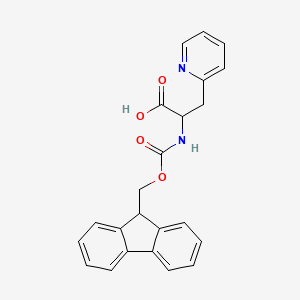

IUPAC Name |

[4-(2-bromoanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrFN3OS/c21-16-3-1-2-4-18(16)24-19-14-11-13(22)5-6-17(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZCXCXYWQIVSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine](/img/structure/B2450497.png)

![(4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2450498.png)

![Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2450501.png)

![ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate](/img/structure/B2450506.png)

![4-[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2450510.png)

![4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2450512.png)

![({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2450518.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethoxyphenyl]ethanol](/img/structure/B2450519.png)

![2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450520.png)